2-(Pyridin-2-yl)quinolin-8-ol
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Overview
Description
2-(Pyridin-2-yl)quinolin-8-ol is a heterocyclic compound that features both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)quinolin-8-ol typically involves the condensation of 2-aminopyridine with 8-hydroxyquinoline under specific reaction conditions. One common method involves the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the temperature is maintained between 80°C to 120°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 2-(pyridin-2-yl)quinolin-8-amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, often using halogenated reagents under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: 2-(Pyridin-2-yl)quinolin-8-amine.
Substitution: Halogenated quinoline or pyridine derivatives
Scientific Research Applications
2-(Pyridin-2-yl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties
Biology: Investigated for its potential as an antitumor agent due to its ability to interact with DNA and induce apoptosis in cancer cells
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)quinolin-8-ol involves its interaction with various molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis
Protein Binding: It can bind to proteins involved in cell signaling pathways, such as kinases and transcription factors, modulating their activity and affecting cellular processes
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death
Comparison with Similar Compounds
2-(Pyridin-2-yl)quinolin-8-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)quinolin-8-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications
2-(Pyridin-2-yl)quinolin-8-one: An oxidized form with a ketone group, which has distinct electronic properties and uses
2-(Pyridin-2-yl)quinolin-8-carboxylic acid: Contains a carboxylic acid group, making it more suitable for forming esters and amides
These comparisons highlight the unique properties of this compound, such as its ability to form stable metal complexes and its potential as a therapeutic agent .
Biological Activity
2-(Pyridin-2-yl)quinolin-8-ol, also known as 8-hydroxyquinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C12H9N1O1
- Molecular Weight : 199.21 g/mol
- CAS Number : 52793-98-3
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group in the structure allows it to act as a free radical scavenger, reducing oxidative stress in cells.
- Metal Chelation : This compound can chelate metal ions, which is crucial for its role in inhibiting metalloproteins involved in cancer progression.
- Modulation of Enzyme Activity : It has been shown to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, contributing to its anti-inflammatory properties.
Biological Activities
The following table summarizes the key biological activities reported for this compound:
Case Studies
-
Anticancer Activity :
A study evaluated the efficacy of this compound against multidrug-resistant cancer cells. It was found to induce apoptosis through caspase activation and cell cycle arrest at the S phase, highlighting its potential as a therapeutic agent for resistant cancers . -
Neuroprotective Effects :
Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. In animal models, it significantly reduced markers of oxidative stress and improved cognitive function . -
Antimicrobial Properties :
A series of experiments demonstrated that this compound showed effective antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes was noted as a mechanism of action .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer metabolism and inflammation, supporting its role as a lead compound for drug development .
Properties
CAS No. |
52793-98-3 |
---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-pyridin-2-ylquinolin-8-ol |
InChI |
InChI=1S/C14H10N2O/c17-13-6-3-4-10-7-8-12(16-14(10)13)11-5-1-2-9-15-11/h1-9,17H |
InChI Key |
RBISHXVAFGELTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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